The synthesis of mesdopetam involves conventional organic chemistry techniques. Specific synthetic pathways have not been publicly detailed in the literature but generally follow established protocols for producing phenoxyethylamine derivatives. The synthesis aims to optimize the pharmacokinetic properties and biological activity of the compound .
The synthesis typically includes:
Mesdopetam's molecular structure features a phenoxyethylamine backbone, which is critical for its interaction with dopamine receptors. The specific arrangement of functional groups on this backbone influences its binding affinity and selectivity for the D3 receptor.
While specific structural data such as molecular weight or precise chemical formula are not provided in the search results, it is known that mesdopetam exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life conducive to twice-daily dosing .
Mesdopetam undergoes metabolic transformations primarily through cytochrome P450 enzymes. The main metabolic pathway involves dealkylation to form two inactive metabolites: IRL902 and IRL872. These metabolites are subsequently acetylated by N-acetyltransferase 2, leading to further metabolic processing .
Mesdopetam acts as an antagonist at dopamine D3 receptors, which are implicated in the pathophysiology of Parkinson's disease. By selectively inhibiting these receptors, mesdopetam may alleviate symptoms such as dyskinesia and psychosis without exacerbating motor symptoms typically associated with D2 receptor antagonism.
Preclinical studies have shown that mesdopetam can reverse high-frequency oscillations in brain circuits associated with Parkinson’s psychosis, suggesting a unique mechanism that differentiates it from existing therapies like pimavanserin .
While specific physical property data (e.g., melting point, boiling point) were not available from the search results, mesdopetam is described as having favorable solubility characteristics suitable for oral administration.
Mesdopetam is primarily investigated for its potential to manage Parkinson’s disease complications:
Mesdopetam (INN; developmental codes IRL-790, IPN60170) is classified as an atypical dopamine receptor antagonist with preferential binding affinity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). Its unique molecular design confers psychomotor stabilizing properties, distinguishing it from conventional dopamine antagonists [1] [6]. Key pharmacological characteristics include:
Table 1: Receptor Binding Profile of Mesdopetam
Target | Ki Value (nM) | Selectivity vs. D2R | Functional Activity |
---|---|---|---|
Dopamine D3 receptor | 90 | 6-8 fold higher affinity | Antagonism |
Dopamine D2 receptor | 540–750 | Baseline reference | Antagonism |
Sigma σ1 receptor | 870 | ~10-fold lower affinity | Ligand binding |
Serotonin 5-HT1A/5-HT2A | Not specified | Moderate affinity | Modulation |
The development of mesdopetam (2012–present) emerged from the need to address limitations of existing Parkinson's disease (PD) therapies, specifically levodopa-induced dyskinesia (LID) and psychosis (PDP), without exacerbating motor symptoms [1] [8]. The scientific rationale encompasses:
Table 2: Key Development Milestones
Year | Phase | Key Outcome | Reference |
---|---|---|---|
2012 | Preclinical | First scientific description | [1] |
2019 | Regulatory | WHO assigns unique INN "mesdopetam" due to novel mechanism | [1] [8] |
2021 | Phase I | Pharmacokinetic linearity confirmed; t½ = 7 hours, no accumulation | [4] |
2023 | Phase IIb | Significant UDysRS reduction (p=0.011) at 7.5 mg b.i.d. | [7] [8] |
2024 | Translational | Neurophysiological studies identify gamma oscillation suppression as biomarker | [3] |
Table 3: Clinical Assessment Scales
Term | Assessment Focus | Mesdopetam’s Effect |
---|---|---|
UDysRS | Objective dyskinesia severity and disability | 9.2-point reduction vs. placebo (p=0.011) |
Hauser Diary ("Good ON-Time") | Patient-reported functional ON-time without dyskinesia | +1.75 hours vs. placebo (p=0.050) |
MDS-UPDRS Part 2 | Self-reported motor experiences of daily living | No worsening, indicating no interference with levodopa |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4